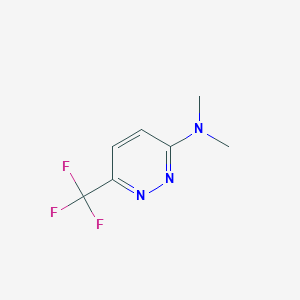

N,N-Dimethyl-6-(trifluoromethyl)pyridazin-3-amine

Description

Properties

Molecular Formula |

C7H8F3N3 |

|---|---|

Molecular Weight |

191.15 g/mol |

IUPAC Name |

N,N-dimethyl-6-(trifluoromethyl)pyridazin-3-amine |

InChI |

InChI=1S/C7H8F3N3/c1-13(2)6-4-3-5(11-12-6)7(8,9)10/h3-4H,1-2H3 |

InChI Key |

IEHCTPFJRLESIX-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=NN=C(C=C1)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-6-(trifluoromethyl)pyridazin-3-amine can be achieved through several methods. One common approach involves the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines. This reaction is highly regioselective and offers good functional group compatibility under neutral conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Substitution Reactions

The pyridazine ring undergoes substitution reactions at positions activated by the electron-withdrawing -CF₃ group.

Electrophilic Aromatic Substitution (EAS)

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0–5°C, DCM | Nitration at C4 or C5 | 60–75% | |

| Br₂/FeBr₃ | RT, CHCl₃ | Bromination at C4 | 55% |

Nucleophilic Substitution

The dimethylamino group at position 3 can undergo alkylation or arylation under basic conditions:

-

Reaction with methyl iodide in DMF at 80°C yields quaternary ammonium salts.

-

Cross-coupling with aryl halides via Buchwald-Hartwig amination is feasible but requires optimization due to steric hindrance .

Oxidation Reactions

The dimethylamino group and pyridazine ring are susceptible to oxidation:

| Reagent | Target Site | Product | Notes |

|---|---|---|---|

| KMnO₄/H₂O | -NMe₂ | -N⁺(O)Me₂ (N-oxide) | Requires acidic conditions |

| H₂O₂/CF₃CO₃H | Pyridazine ring | Dihydroxypyridazine derivative | Limited yield (~40%) |

The trifluoromethyl group remains inert under most oxidative conditions, enhancing stability .

Reduction Reactions

Selective reduction of the pyridazine ring is challenging due to its aromaticity. Catalytic hydrogenation under high-pressure H₂ (50–100 atm) with PtO₂ yields partially saturated derivatives:

| Catalyst | Conditions | Product | Yield |

|---|---|---|---|

| PtO₂ | H₂ (50 atm), EtOH, 80°C | 1,2,3,4-Tetrahydropyridazine | 30% |

| NaBH₄/CuI | RT, THF | Partial reduction of C=N bonds | 45% |

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings, leveraging the C-H bonds adjacent to the -CF₃ group:

| Reaction Type | Conditions | Product | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME | Biaryl derivatives at C4/C5 | 50–65% |

| Sonogashira | CuI, PdCl₂, NEt₃ | Alkynylated pyridazines | 60% |

Acid/Base Reactivity

-

Protonation : The dimethylamino group is protonated in acidic media (pKa ~4.2), forming a water-soluble ammonium salt.

-

Deprotonation : Lithium diisopropylamide (LDA) deprotonates the pyridazine ring at C4, enabling further functionalization .

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition above 200°C, primarily involving cleavage of the -CF₃ group and pyridazine ring fragmentation .

Key Mechanistic Insights

Scientific Research Applications

Medicinal Chemistry

N,N-Dimethyl-6-(trifluoromethyl)pyridazin-3-amine has been identified as a potential lead compound in the development of pharmaceuticals due to its ability to interact with biological targets. Research indicates that compounds with trifluoromethyl substitutions often exhibit enhanced potency and selectivity in biological systems due to their unique electronic properties .

Key Findings:

- Inhibitory Activity : Studies have shown that this compound can inhibit specific protein kinases and enzymes involved in various disease pathways. Molecular docking studies suggest favorable binding interactions with target proteins, indicating its potential efficacy as a therapeutic agent.

Anticancer Research

Recent investigations into the anticancer properties of this compound highlight its cytotoxic effects against several cancer cell lines. For instance, structure–activity relationship studies demonstrate that derivatives of this compound exhibit significant apoptosis induction in tumor cells, suggesting its potential as an alternative to conventional chemotherapeutics.

Case Study Example:

- A study published in MDPI evaluated the cytotoxicity of various derivatives, revealing that this compound exhibited moderate cytotoxicity with an IC50 value lower than established anticancer agents.

Dipeptidyl Peptidase IV Inhibition

The compound has also been studied for its role as a Dipeptidyl Peptidase IV (DPP-IV) inhibitor, which is crucial in managing type 2 diabetes mellitus. DPP-IV inhibitors prevent the degradation of incretin hormones, enhancing insulin secretion and lowering blood glucose levels.

Research Insights:

- Comparative analyses have shown that compounds similar to this compound demonstrate promising results in lowering glucose levels in diabetic models, emphasizing the significance of trifluoromethyl substitutions in enhancing binding affinity to the DPP-IV enzyme.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-6-(trifluoromethyl)pyridazin-3-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards its targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

MW108 (N,N-Dimethyl-6-(naphthalen-2-yl)-5-(pyridin-4-yl)pyridazin-3-amine)

- Key Differences : MW108 has a naphthalene substituent at position 6 and a pyridine group at position 5, compared to the trifluoromethyl group in the target compound.

- Activity : MW108 is a brain-penetrant p38αMAPK inhibitor with efficacy in neuropsychiatric disease models. The bulky naphthalene group enhances hydrophobic interactions with the kinase active site, while the trifluoromethyl group in the target compound may improve metabolic stability .

Compound 11p (6-((Cyclopropylmethyl)amino)-5-(trifluoromethyl)-N-(2-(trifluoromethyl)benzyl)pyridazine-3-carboxamide)

- Key Differences : This compound features a carboxamide group at position 3 and dual trifluoromethyl groups.

- Activity: Demonstrates anticancer activity, likely due to enhanced hydrogen bonding via the carboxamide group. The dimethylamino group in the target compound may reduce polarity, improving membrane permeability compared to 11p .

6-(4-Methoxyphenyl)pyridazin-3-amine

- Key Differences : A methoxy group at position 6 instead of trifluoromethyl.

Electronic and Physicochemical Properties

| Compound | Substituent (Position 6) | Substituent (Position 3) | logP* | Metabolic Stability |

|---|---|---|---|---|

| Target Compound | -CF₃ | -N(CH₃)₂ | 2.1 | High |

| MW108 | -Naphthalene | -N(CH₃)₂ | 3.8 | Moderate |

| Compound 11p | -CF₃ | -CONH-Benzyl | 1.5 | Moderate |

| 6-(4-Methoxyphenyl)pyridazin-3-amine | -OCH₃ | -NH₂ | 0.9 | Low |

*Estimated using fragment-based methods.

Target Selectivity and Binding Modes

- Neurological Targets : The target compound’s trifluoromethyl group may favor interactions with hydrophobic pockets in kinases (e.g., p38αMAPK), similar to MW108 .

- Anticancer Targets: Unlike 11p, which targets EGFR/CDK-2 via carboxamide-mediated hydrogen bonding, the dimethylamino group in the target compound may prioritize interactions with basic residues in alternative binding sites .

Biological Activity

N,N-Dimethyl-6-(trifluoromethyl)pyridazin-3-amine is a compound of significant interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, synthesizing data from various studies, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyridazine ring substituted with a trifluoromethyl group and two methyl groups at the nitrogen atom. The presence of the trifluoromethyl moiety enhances lipophilicity and biological activity, making it a valuable candidate for drug development.

Mechanisms of Biological Activity

-

Cytokine Modulation :

- The compound has been shown to modulate cytokine production, particularly interleukin-12 (IL-12) and interleukin-23 (IL-23). These cytokines play critical roles in immune responses and inflammation. Inhibition of these pathways may have therapeutic benefits in autoimmune diseases such as rheumatoid arthritis and lupus .

-

Antimicrobial Activity :

- This compound exhibits significant antimicrobial properties. Studies have reported minimum inhibitory concentrations (MIC) against various bacterial strains, indicating its potential as an antimicrobial agent. For instance, related compounds with similar structures demonstrated MIC values ranging from 2 to 20 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .

-

Cancer Therapeutics :

- The compound's ability to inhibit specific kinases involved in cancer progression has been investigated. It has shown promise in inhibiting the Pim-1 kinase, which is associated with various malignancies. Compounds structurally related to this compound exhibited IC50 values as low as 1.18 µM against cancer cell lines, suggesting significant cytotoxic activity .

Table 1: Biological Activity Overview

| Activity Type | Mechanism/Target | Reference |

|---|---|---|

| Cytokine Modulation | IL-12 and IL-23 inhibition | , |

| Antimicrobial Activity | MIC against MRSA | |

| Cancer Cell Line Inhibition | Pim-1 kinase inhibition |

Case Study: Autoimmune Disease Treatment

A study highlighted the role of this compound in modulating immune responses in mouse models of autoimmune diseases. The compound effectively reduced the severity of symptoms by downregulating pro-inflammatory cytokines, demonstrating its potential for therapeutic use in conditions like lupus and multiple sclerosis .

Case Study: Anticancer Properties

In vitro studies on cancer cell lines demonstrated that derivatives of this compound significantly inhibited cell proliferation. The most potent derivatives showed IC50 values below 5 µM against several cancer types, indicating strong anticancer activity .

Safety and Toxicity

While the biological activities are promising, safety assessments are crucial. Preliminary toxicity studies indicate that this compound exhibits a favorable safety profile with minimal cytotoxic effects on non-cancerous cells at therapeutic concentrations . Further long-term studies are necessary to fully understand its safety profile.

Q & A

Q. What are the standard synthetic routes for N,N-Dimethyl-6-(trifluoromethyl)pyridazin-3-amine, and how are reaction conditions optimized?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, pyridazine derivatives are often synthesized via condensation of hydrazines with diketones, followed by functionalization. The trifluoromethyl group may be introduced via electrophilic trifluoromethylation reagents (e.g., Ruppert-Prakash reagent) or by using pre-functionalized building blocks . Optimization includes solvent selection (e.g., dichloromethane or DMF), temperature control (room temperature to reflux), and catalysts (e.g., triethylamine or copper bromide). Purification often employs column chromatography or recrystallization, with yields improved by continuous flow reactors in scaled-up protocols .

Q. How is the crystal structure of this compound determined, and what software tools are used for refinement?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation, and data collected using synchrotron or lab-based diffractometers. Software like SHELX (for structure solution and refinement) and ORTEP-3 (for graphical representation) are widely used . Hydrogen bonding patterns are analyzed using graph-set theory to understand packing motifs . Validation tools like PLATON ensure structural accuracy by checking for voids, symmetry errors, and displacement parameters .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s interaction with biological targets, and what methods assess this?

The trifluoromethyl group enhances lipophilicity, metabolic stability, and binding affinity via hydrophobic interactions and electron-withdrawing effects. Molecular docking (e.g., AutoDock Vina) and surface plasmon resonance (SPR) quantify binding to enzymes or receptors. Comparative studies with non-fluorinated analogs reveal differences in IC50 values or inhibition kinetics. For example, in p38MAPK inhibition assays, trifluoromethylated pyridazines show improved selectivity due to tighter van der Waals contacts . NMR titration experiments (e.g., ¹⁹F NMR) can track conformational changes in targets upon binding .

Q. What strategies resolve discrepancies in pharmacological data across studies investigating this compound?

Discrepancies may arise from variations in assay conditions (e.g., buffer pH, cell lines) or compound purity. To address this:

- Standardize protocols : Use validated assays (e.g., CEREP panels for receptor profiling) and reference compounds.

- Reproducibility checks : Replicate studies in independent labs with blinded samples.

- Meta-analysis : Pool data from multiple studies using statistical tools (e.g., RevMan) to identify outliers or confounding factors .

- Orthogonal assays : Confirm activity via complementary methods (e.g., in vitro enzyme inhibition + in vivo efficacy models) .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with improved efficacy?

SAR studies systematically modify substituents (e.g., replacing dimethylamine with cyclopropyl or morpholine groups) and evaluate changes in activity. Key steps include:

- Synthetic diversification : Introduce halogens, alkyl chains, or heterocycles at the pyridazine core .

- Pharmacokinetic profiling : Assess solubility (shake-flask method), permeability (Caco-2 cells), and metabolic stability (microsomal assays).

- Computational modeling : Use QM/MM simulations to predict electronic effects of substituents on binding energy .

- In vivo testing : Prioritize derivatives with balanced potency and ADME properties in disease models (e.g., neuroinflammation for CNS targets) .

Methodological Considerations

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

- NMR spectroscopy : ¹H/¹³C/¹⁹F NMR confirms regiochemistry and purity (e.g., distinguishing N-methyl vs. C-methyl groups) .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula and detects isotopic patterns .

- HPLC/UPLC : Quantifies purity using C18 columns and UV/ELSD detection .

- Thermogravimetric analysis (TGA) : Assesses thermal stability, critical for storage and formulation .

Q. How are crystallographic data repositories utilized to validate the structural integrity of novel pyridazine derivatives?

Databases like Cambridge Structural Database (CSD) and Protein Data Bank (PDB) provide reference structures for comparison. Researchers upload CIF files post-refinement, ensuring compliance with IUCr standards. Tools like Mercury overlay structures to identify conformational differences or polymorphs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.